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Cat. No.: B1584637 Get Quote

Introduction
4-Nitro-N-phenylphthalimide, with the chemical formula C₁₄H₈N₂O₄ and a molecular weight of

268.22 g/mol , is a compound of significant interest in synthetic chemistry and drug

development.[1] Its rigid phthalimide core, functionalized with a nitro-substituted phenyl ring,

makes it a valuable scaffold for creating more complex molecules. Accurate structural

confirmation and purity assessment are paramount for any research or development

application. This technical guide provides an in-depth analysis of the key spectroscopic data—

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to

unequivocally identify and characterize this molecule. The discussion is framed from the

perspective of an application scientist, focusing not just on the data itself, but on the rationale

behind the analytical techniques and the interpretation of the resulting spectra.

For clarity and structural reference, the IUPAC name for this compound is 2-(4-

nitrophenyl)isoindole-1,3-dione.[1] The molecular structure is depicted below.

Caption: Molecular Structure of 4-Nitro-N-phenylphthalimide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 4-Nitro-N-phenylphthalimide, both ¹H and ¹³C NMR provide

definitive information about its distinct aromatic systems.
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¹H NMR Analysis
The proton NMR spectrum reveals the electronic environment of every hydrogen atom. The

strong electron-withdrawing effects of the imide and nitro functionalities significantly deshield

the aromatic protons, shifting them downfield.

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Proton Assignment

8.38 - 8.36
Doublet of Doublets

(dd)
- H-2', H-6'

8.00
Doublet of Doublets

(dd)
5.4, 3.0 H-4, H-7

7.85
Doublet of Doublets

(dd)
5.4, 3.0 H-5, H-6

7.65
Doublet of Doublets

(dd)
- H-3', H-5'

Data acquired in

CDCl₃ at 600 MHz.[2]

Expertise & Experience: Interpreting the Spectrum The spectrum logically divides into two

regions corresponding to the two aromatic rings.

Phthalimide Protons (H-4, H-5, H-6, H-7): These four protons create a symmetric AA'BB'

system. The protons closer to the carbonyl groups (H-4, H-7) are more deshielded and

appear around 8.00 ppm, while the inner protons (H-5, H-6) appear slightly upfield at 7.85

ppm.[2] The coupling constants of 5.4 Hz and 3.0 Hz are characteristic of ortho and meta

coupling in this type of fused ring system.[2]

Nitrophenyl Protons (H-2', H-3', H-5', H-6'): This ring also presents an AA'BB' system. The

nitro group is strongly electron-withdrawing, dramatically deshielding the ortho protons (H-2',

H-6') to ~8.37 ppm.[2] Conversely, the meta protons (H-3', H-5') are less affected and appear

further upfield at ~7.65 ppm.[2] This large chemical shift difference between the two sets of

protons is a hallmark of a para-substituted nitrobenzene ring.
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¹³C NMR Analysis
While a complete, authoritatively assigned ¹³C NMR spectrum for 4-Nitro-N-
phenylphthalimide was not available in the surveyed literature, its spectral features can be

reliably predicted based on data from the parent compound, N-phenylphthalimide, and known

substituent chemical shift (SCS) effects.

Predicted Chemical Shift
(δ) ppm

Carbon Assignment Rationale

~167 C=O
Typical chemical shift for imide

carbonyls.

~148 C-4'

Aromatic carbon bearing the

nitro group; strongly

deshielded.

~138 C-1'
Quaternary carbon attached to

the imide nitrogen.

~135 C-5, C-6
Aromatic CH carbons on the

phthalimide ring.

~132 C-3a, C-7a
Quaternary carbons of the

phthalimide ring fusion.

~126 C-2', C-6'
Aromatic CH carbons ortho to

the nitro group.

~124 C-3', C-5'
Aromatic CH carbons meta to

the nitro group.

~124 C-4, C-7
Aromatic CH carbons on the

phthalimide ring.

Expertise & Experience: Predicting the Spectrum The prediction is grounded in established

principles:

Carbonyl Carbons (C=O): Imide carbonyls are consistently found in the 165-170 ppm region

due to the strong deshielding effect of the two adjacent electronegative atoms (O and N).
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Effect of the Nitro Group: The -NO₂ group is a powerful electron-withdrawing group. This

causes significant deshielding (a downfield shift) of the carbon it is directly attached to (C-4',

ipso-carbon) to ~148 ppm. It also deshields the ortho carbons (C-2', C-6') while having a

smaller effect on the meta carbons (C-3', C-5').

Phthalimide Carbons: The chemical shifts for the phthalimide ring carbons are expected to

be similar to those in N-phenylphthalimide, with the quaternary carbons (C-3a, C-7a)

appearing around 132 ppm and the protonated carbons (C-4,5,6,7) appearing between 124-

135 ppm.

Experimental Protocol: NMR Spectroscopy
A self-validating NMR protocol ensures reproducibility and accuracy.
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Sample Preparation

Dissolve 5-10 mg of sample
in ~0.7 mL CDCl3

Transfer to 5mm
NMR tube

Instrument Setup

Lock on Deuterium
(CDCl3) signal

Shim magnet for
homogeneity

Tune probe for
¹H and ¹³C frequencies

Acquisition

Acquire ¹H Spectrum
(e.g., 16 scans)

Acquire ¹³C Spectrum
(e.g., 1024 scans)

Data Processing

Fourier Transform

Phase Correction

Baseline Correction

Reference to TMS (0 ppm)
or residual CHCl3 (7.26 ppm)

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation and data acquisition.
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Causality Behind Choices:

Solvent (CDCl₃): Deuterated chloroform is a standard choice for its ability to dissolve a wide

range of organic compounds and its single, well-defined residual proton peak (7.26 ppm) and

carbon peak (77.16 ppm) for referencing.

Concentration (5-10 mg): This provides an optimal signal-to-noise ratio for both ¹H and ¹³C

experiments on modern spectrometers without causing solubility or line-broadening issues.

Shimming: This physical process corrects for inhomogeneities in the magnetic field across

the sample volume, which is critical for achieving sharp, well-resolved peaks. Poor shimming

is a common source of unreliable data.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular

"fingerprint." The spectrum of 4-Nitro-N-phenylphthalimide is dominated by strong

absorptions from its imide and nitro groups.

Wavenumber (cm⁻¹) Intensity Vibrational Assignment

~1775 Strong
Imide C=O (Asymmetric

Stretch)

~1715 Strong
Imide C=O (Symmetric

Stretch)

~1525 Strong NO₂ (Asymmetric Stretch)

~1345 Strong NO₂ (Symmetric Stretch)

3100 - 3000 Medium Aromatic C-H Stretch

1600 - 1450 Medium-Weak Aromatic C=C Stretch

Characteristic absorption

regions based on data from

analogous compounds.[2][3][4]
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Expertise & Experience: Interpreting the Spectrum The diagnostic value of the IR spectrum lies

in four key peaks:

Imide Carbonyls: Cyclic imides characteristically show two carbonyl bands due to symmetric

and asymmetric stretching. The higher frequency band (~1775 cm⁻¹) is the asymmetric

stretch, while the lower frequency band (~1715 cm⁻¹) is the symmetric stretch.[2][4] The

presence of both is a strong indicator of the five-membered imide ring.

Nitro Group: Aromatic nitro compounds display two very strong and characteristic

absorptions. The asymmetric stretch appears at a higher wavenumber (~1525 cm⁻¹), and the

symmetric stretch appears at a lower wavenumber (~1345 cm⁻¹).[3] These peaks are often

the most intense in the fingerprint region and are definitive proof of the -NO₂ group.

Experimental Protocol: FTIR (KBr Pellet)
For solid samples, the KBr pellet method is a robust, self-validating technique.

Methodology:

Preparation: Gently grind ~1-2 mg of 4-Nitro-N-phenylphthalimide with ~100-200 mg of

dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. The KBr acts as an

optically transparent matrix.

Homogenization: Continue grinding until the mixture is a fine, homogenous powder.

Incomplete mixing is a primary source of poor-quality spectra with sloping baselines.

Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a

translucent pellet.

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A

background spectrum of the empty sample chamber must be run first and automatically

subtracted by the instrument's software.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues

based on its fragmentation pattern upon ionization.
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m/z (mass-to-charge) Relative Intensity (%) Ion Assignment

268 100 [M]⁺ (Molecular Ion)

222 13.8 [M - NO₂]⁺

194 4.0 [M - NO₂ - CO]⁺

178 6.1 [C₁₂H₈N]⁺

104 13.5 [C₇H₄O]⁺ (Phthaloyl fragment)

76 15.9 [C₆H₄]⁺ (Benzene fragment)

Data obtained by Electron

Ionization (EI) at 75 eV.

Expertise & Experience: Interpreting the Spectrum

Molecular Ion Peak: The base peak at m/z 268 corresponds to the intact molecular ion

[C₁₄H₈N₂O₄]⁺, confirming the molecular weight of the compound. The presence of a smaller

M+1 peak (~16.1% intensity) is consistent with the natural abundance of ¹³C.

Key Fragmentation Pathways: Electron ionization is a high-energy technique that induces

predictable fragmentation. The primary fragmentation event is the loss of the nitro group

radical (•NO₂, 46 Da), resulting in the significant peak at m/z 222. This is a characteristic

fragmentation for aromatic nitro compounds. Subsequent losses of neutral molecules like

carbon monoxide (CO, 28 Da) lead to the smaller peaks at m/z 194. Other major fragments

at m/z 104 and m/z 76 arise from the cleavage of the phthalimide portion of the molecule.
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[M]⁺
m/z = 268

[M - NO₂]⁺
m/z = 222

- •NO₂

[C₇H₄O]⁺
m/z = 104

cleavage

[M - NO₂ - CO]⁺
m/z = 194

- CO

[C₆H₄]⁺
m/z = 76

- CO

Click to download full resolution via product page

Caption: Proposed key fragmentation pathway for 4-Nitro-N-phenylphthalimide under EI-MS.

Experimental Protocol: EI-MS
Methodology:

Sample Introduction: A small amount of the solid sample is introduced into the ion source,

typically via a direct insertion probe.

Volatilization: The probe is heated (e.g., to 170 °C) to volatilize the sample into the gas

phase under high vacuum.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(standardized at 70 eV). This energy is sufficient to eject an electron from the molecule,

forming the molecular ion [M]⁺, and induce fragmentation.

Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which

separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Causality Behind Choices:
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High Vacuum: Prevents ion-molecule collisions and allows for a clear mean free path to the

detector.

70 eV Electron Energy: This is a standardized energy used across different instruments. It

provides enough energy to cause reproducible fragmentation patterns, creating spectral

"fingerprints" that can be compared across labs and to library databases.

Conclusion
The combination of NMR, IR, and MS provides a comprehensive and self-validating

spectroscopic profile of 4-Nitro-N-phenylphthalimide. ¹H NMR confirms the connectivity and

electronic nature of the two distinct aromatic rings. IR spectroscopy provides definitive

evidence for the key imide and nitro functional groups. Finally, mass spectrometry confirms the

molecular weight and reveals a logical fragmentation pattern consistent with the proposed

structure. Together, these techniques allow researchers and drug development professionals to

confirm the identity, structure, and purity of this important chemical entity with a high degree of

confidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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